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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)acetamide

Cat. No.: B093306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Hydroxyethyl)acetamide (CAS No. 142-26-7), a chemical intermediate with applications in

various industrial and research fields. The document details nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental

protocols. This information is crucial for the verification of its chemical structure and purity.

Chemical Structure and Properties
IUPAC Name: N-(2-Hydroxyethyl)acetamide

Molecular Formula: C₄H₉NO₂

Molecular Weight: 103.12 g/mol

Synonyms: Acetylcolamine, N-Acetylethanolamine, 2-Acetamidoethanol

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for N-(2-
Hydroxyethyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-(2-Hydroxyethyl)acetamide in chloroform-d (CDCl₃) exhibits

distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.49 Broad Singlet 1H Amide (N-H)

~4.98 Singlet 1H Hydroxyl (O-H)

~3.66 Triplet 2H Methylene (-CH₂-OH)

~3.35 Triplet 2H Methylene (-NH-CH₂-)

~1.99 Singlet 3H Methyl (CH₃-C=O)

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment

~172.8 Carbonyl (C=O)

~61.9 Methylene (-CH₂-OH)

~42.3 Methylene (-NH-CH₂-)

~22.8 Methyl (CH₃-C=O)

Note: Specific experimental data for the ¹³C NMR spectrum is limited in publicly available

resources. The presented data is a representative spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad
O-H stretch (alcohol) and N-H

stretch (amide)

~2940 Medium C-H stretch (aliphatic)

~1640 Strong C=O stretch (amide I)

~1560 Strong N-H bend (amide II)

~1060 Strong C-O stretch (primary alcohol)

Data interpretation based on typical IR absorption frequencies. A scan of the original hardcopy

spectrum is available on the NIST WebBook.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of N-(2-Hydroxyethyl)acetamide is

available on the NIST WebBook.[2][3]

m/z Relative Intensity (%) Assignment

103 ~5 [M]⁺ (Molecular ion)

72 ~10 [M - CH₂OH]⁺

60 ~100
[CH₃CONH₂]⁺ or

rearrangement product

44 ~85 [CH₂=NH-CH₂]⁺

43 ~70 [CH₃CO]⁺
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Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz, 400 MHz, or higher).

Sample Preparation: Approximately 5-10 mg of N-(2-Hydroxyethyl)acetamide is dissolved

in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small

amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred

to a 5 mm NMR tube.

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C

NMR, a proton-decoupled pulse sequence is typically employed.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier

transformation. Phase and baseline corrections are applied to the resulting spectrum. The

chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like N-(2-Hydroxyethyl)acetamide, the neat liquid

can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is

recorded. The spectrum of the sample is then acquired over a typical range of 4000 to 400

cm⁻¹. The instrument's software automatically subtracts the background from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
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Sample Introduction: A small amount of the sample is introduced into the high vacuum of the

mass spectrometer, where it is vaporized.

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion as a function of its m/z ratio.

Visualizations
Figure 1. Chemical Structure of N-(2-Hydroxyethyl)acetamide
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Figure 2. General Spectroscopic Analysis Workflow
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Figure 2. General Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of N-(2-Hydroxyethyl)acetamide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093306#spectroscopic-data-of-n-2-hydroxyethyl-
acetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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